molecular formula C16H11Cl2NO3S B2753585 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole CAS No. 343372-66-7

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole

Cat. No.: B2753585
CAS No.: 343372-66-7
M. Wt: 368.23
InChI Key: HGEUGOYQFBWWEY-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole is a synthetic organic compound characterized by the presence of chlorophenyl and sulfonyl groups attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}oxazole: Similar structure but with an oxazole ring instead of an isoxazole ring.

    3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}thiazole: Similar structure but with a thiazole ring instead of an isoxazole ring.

Uniqueness

3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isoxazole ring provides stability and reactivity that differ from oxazole and thiazole analogs, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(3-chlorophenyl)sulfonylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c17-12-6-4-11(5-7-12)16-9-14(22-19-16)10-23(20,21)15-3-1-2-13(18)8-15/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEUGOYQFBWWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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